REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:16]1[C:21]([O:22][CH:23]([F:25])[F:24])=[CH:20][CH:19]=[CH:18][N:17]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]1([C:16]2[C:21]([O:22][CH:23]([F:25])[F:24])=[CH:20][CH:19]=[CH:18][N:17]=2)[CH2:3][CH2:2]1 |f:1.2.3.4,7.8.9|
|
Name
|
|
Quantity
|
383 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate tribasic
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1OC(F)F
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
32 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 95° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed thoroughly
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 95° C.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through arbocel
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:heptane 1:5
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=CC=C1OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |